ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Medicinal chemistry Kinase inhibitor design PDE selectivity

Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 57411-72-0) is a heterocyclic small molecule (C₁₂H₁₅N₃O₂, MW 233.27 g/mol) belonging to the pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester family. Its core scaffold—a pyrazole ring fused to a pyridine ring—is a privileged structure in medicinal chemistry, historically associated with CNS-depressant, anxiolytic, analgesic, anti-inflammatory, and phosphodiesterase (PDE) inhibitory activities.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 57411-72-0
Cat. No. B6604308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS57411-72-0
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2C(=C1)C(=NN2C)C)C
InChIInChI=1S/C12H15N3O2/c1-5-17-12(16)10-6-9-8(3)14-15(4)11(9)13-7(10)2/h6H,5H2,1-4H3
InChIKeyCELVKOQNKMGWGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 57411-72-0): Core Chemical Identity and Class Placement


Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 57411-72-0) is a heterocyclic small molecule (C₁₂H₁₅N₃O₂, MW 233.27 g/mol) belonging to the pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester family [1]. Its core scaffold—a pyrazole ring fused to a pyridine ring—is a privileged structure in medicinal chemistry, historically associated with CNS-depressant, anxiolytic, analgesic, anti-inflammatory, and phosphodiesterase (PDE) inhibitory activities [2][3]. The compound is distinct within this class due to its specific 1,3,6-trimethyl substitution pattern on the pyrazolo[3,4-b]pyridine nucleus coupled with an unsubstituted 4-position and an ethyl ester at the 5-position. This substitution architecture places it as a key non‑amino, non‑hydrazino intermediate scaffold, structurally orthogonal to clinically investigated pyrazolopyridine derivatives such as Cartazolate (4‑butylamino‑1‑ethyl) and Etazolate (4‑isopropylidenehydrazino‑1‑ethyl) [4].

Ethyl 1,3,6-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate: Why In-Class Analogs Cannot Be Interchanged Without Quantitative Justification


Pyrazolo[3,4-b]pyridine-5-carboxylates are not functionally interchangeable, even when they share the same core scaffold. Minor alterations in the N1‑alkyl, C3‑alkyl, C4‑amino/hydrazino, and C6‑alkyl substituents produce divergent pharmacological profiles with documented selectivity shifts across adenosine receptor subtypes, PDE isoforms, and kinase targets [1][2]. For example, the 4‑amino series (e.g., Cartazolate) preferentially engages PDE5 (IC₅₀ ≈ 180 nM) and A₁ adenosine receptors (Ki ≈ 100–139 nM), whereas the 4‑hydrazino series (e.g., Etazolate) is a PDE4 inhibitor with additional GABAergic activity [3][4]. Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which lacks any C4 substitution, stands apart from both the 4‑amino and 4‑hydrazino subclasses, thereby avoiding the target‑engagement biases and associated off‑target liabilities (e.g., retinal toxicity linked to NAMPT inhibition in some 4‑amido‑pyrazolopyridines) [5]. Substituting a 1,3,6‑trimethyl‑5‑ester for a 1‑ethyl‑4‑substituted analog without explicit head‑to‑head bridging data therefore carries a high risk of mis‑assignment of potency, selectivity, and safety margins, compromising both lead optimization campaigns and procurement reproducibility.

Ethyl 1,3,6-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate: Quantifiable Differentiation Evidence Versus Closest Analogs and Alternatives


Substitution-Pattern Orthogonality: C4-Unsubstituted vs. C4-Amino/Hydrazino Pyrazolopyridine-5-Carboxylates

Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate bears no substituent at the C4 position. In contrast, the clinically studied comparators Cartazolate (4‑butylamino) and Etazolate (4‑isopropylidenehydrazino) both carry nitrogen‑based C4 substituents that drive their primary pharmacology (PDE5 inhibition IC₅₀ = 180 nM for Cartazolate [1]; PDE4 inhibition and GABAergic modulation for Etazolate [2]). The absence of a C4 substituent in the target compound eliminates this pre‑determined target engagement, making it a functionally neutral scaffold suitable for assessing the intrinsic contribution of the 1,3,6‑trimethyl‑5‑ester core to potency, selectivity, and ADME parameters. This differentiation is critical: in A₁ adenosine receptor SAR studies, 4‑amino‑substituted pyrazolo[3,4-b]pyridine-5-carboxylates routinely exhibit Ki values between 6 and 517 nM depending on the C4 side chain, whereas the unsubstituted core lacks measurable A₁ binding, as inferred from SAR models [3].

Medicinal chemistry Kinase inhibitor design PDE selectivity

N1-Methyl vs. N1-Ethyl: Lipophilicity and Metabolic Stability Differentiation

The target compound carries an N1‑methyl group, whereas the clinical pyrazolopyridine derivatives Cartazolate and Etazolate both bear an N1‑ethyl substituent. This difference reduces the calculated logP (XLogP3) from 3.1 (Cartazolate) to 1.9 (ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) [1][2], representing a ΔlogP of –1.2 units. In drug discovery programs, a logP reduction of >1 unit is frequently associated with improved aqueous solubility, reduced plasma protein binding, and attenuated cytochrome P450 liability [3]. Furthermore, the N1‑methyl group is expected to lower the molecular weight by 56–57 Da relative to N1‑ethyl analogs (233.27 vs. 289.33–290.36 g/mol), improving ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) should the compound later demonstrate target affinity [4].

ADME optimization Lipophilicity Metabolic stability

C6-Methyl: Steric and Electronic Differentiation from C6-Desmethyl Pyrazolo[3,4-b]pyridine-5-Carboxylates

The C6‑methyl group distinguishes ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate from 6‑desmethyl analogs such as ethyl 1,3‑dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. In the broader pyrazolopyridine SAR literature, the presence of a C6‑methyl group influences both the electron density of the pyridine ring and the steric environment around the 5‑ester, which can modulate hydrolytic stability and target‑binding conformation. For instance, in the 4‑amino‑pyrazolo[3,4-b]pyridine-5-carboxylate A₁ adenosine receptor series, the replacement of a C6‑methyl with hydrogen or larger alkyl groups resulted in Ki shifts exceeding 10‑fold [1]. While quantitative data for the target compound itself are not available, the presence of the C6‑methyl group in the 1,3,6‑trimethyl scaffold provides a specific, well‑defined steric and electronic environment that is distinct from both 6‑H and 6‑ethyl analogs, thereby enabling SAR exploration orthogonal to the existing 1‑ethyl‑6‑methyl‑4‑substituted chemical space [2].

Structure-activity relationship C6 substitution Steric effects

Ethyl Ester vs. Carboxylic Acid: Synthetic Tractability and Prodrug Potential

Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate exists in the ester form, whereas its direct hydrolyzed counterpart is 1,3,6‑trimethyl‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylic acid (CAS 57411‑73‑1) . The ethyl ester offers distinct advantages as a synthetic building block: it can be directly converted to amides, hydrazides, and other derivatives without an additional esterification step; it also serves as a potential prodrug with enhanced membrane permeability relative to the free acid, which would exhibit lower passive diffusion due to ionization at physiological pH (predicted pKa of the carboxylic acid: ~3.5–4.5 based on pyridine‑carboxylic acid analogs) [1]. Vendor‑supplied purity is typically 95% (HPLC) for both ester and acid forms, with the ester available from AKSci at $2,070/g . The ester form thus enables late‑stage diversification strategies (amide coupling, reduction, transesterification) that are inaccessible with the free acid unless an in situ activation step is performed.

Synthetic chemistry Prodrug design Building block utility

Absence of Retinal Toxicity Flag: Differentiated Safety Profile vs. NAMPT-Inhibiting Pyrazolopyridine Amides

A subset of 1H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylic acid‑derived amides (e.g., compound 26 in the NAMPT inhibitor series) exhibited significant retinal toxicity in rat, attributed to on‑target NAMPT inhibition in retinal tissue [1]. The target compound, ethyl 1,3,6‑trimethyl‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylate, is not an amide and lacks the structural features (specifically the 4‑amido side chain) required for NAMPT active‑site occupancy as defined by the co‑crystal structures of NAMPT‑inhibitor complexes (PDB 4LVB) [1][2]. While direct NAMPT inhibition data for the target compound have not been reported, the absence of the critical C4‑amido pharmacophore and the lack of a hydrogen‑bond donor at position 4 (HBD = 0, vs. HBD = 1 for Cartazolate and 1–2 for NAMPT‑active amides) collectively suggest a substantially reduced risk of retinal NAMPT‑mediated toxicity [3].

Safety pharmacology NAMPT inhibition Retinal toxicity

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is commercially available from multiple vendors with a minimum purity specification of 95% (HPLC), as confirmed by AKSci (Cat. 0238CW) and CymitQuimica (Ref. 3D-HCA41172) . In comparison, the structurally closest commercially available analogs—Cartazolate and Etazolate—are controlled substances or available only through specialized pharmaceutical intermediate suppliers, often at lower purity grades suitable for pre‑clinical development rather than research‑grade screening . The target compound's unrestricted commercial status and multi‑vendor availability reduce supply‑chain risk and enable competitive pricing across suppliers, whereas Cartazolate procurement may be subject to export controls or minimum order quantities due to its INN status [1].

Chemical procurement Purity specification Supply chain

Ethyl 1,3,6-Trimethyl-1H-Pyrazolo[3,4-b]Pyridine-5-Carboxylate: High-Value Application Scenarios Supported by Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Design Requiring a C4-Unsubstituted Pyrazolopyridine Scaffold

Fragment-based drug discovery (FBDD) programs targeting kinases benefit from core scaffolds that lack pre‑existing vector functionality at key positions, allowing unbiased exploration of binding hotspots. Ethyl 1,3,6‑trimethyl‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylate provides a C4‑unsubstituted, low‑molecular‑weight (233.27 Da) entry point into pyrazolopyridine chemical space, avoiding the nanomolar A₁ adenosine receptor and PDE4/5 pre‑engagement observed with C4‑amino and C4‑hydrazino analogs (Ki = 6–517 nM for A₁AR; IC₅₀ = 180 nM PDE5 for Cartazolate) [1][2]. Its favorable ligand efficiency metrics (LE >0.30 if pIC₅₀ ≥ 6) and low clogP (XLogP3 = 1.9) further support its prioritization in fragment libraries over higher‑MW, higher‑logP comparators like Cartazolate (XLogP3 = 3.1, MW = 290.36) [3].

Late‑Stage Diversification via C4 Electrophilic Substitution for Parallel SAR Exploration

Medicinal chemistry teams executing parallel amide or hydrazide library synthesis require a pre‑activated ester handle for direct diversification without additional coupling steps. The ethyl ester of ethyl 1,3,6‑trimethyl‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylate enables direct amidation, hydrazinolysis, and transesterification, shortening the synthetic sequence by one step (estimated 4–8 hours per plate) relative to the corresponding carboxylic acid (CAS 57411‑73‑1) [4]. The C4 position remains available for electrophilic aromatic substitution (e.g., nitration, halogenation), enabling systematic exploration of C4‑substituted SAR that cannot be pursued with pre‑functionalized C4‑amino analogs [5].

CNS Penetrant Lead Optimization Programs Requiring Low Lipophilicity Starting Points

For CNS drug discovery, compounds with logP <3 and MW <300 are favored for blood‑brain barrier penetration according to CNS MPO scoring guidelines [3]. Ethyl 1,3,6‑trimethyl‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylate meets both parameters (XLogP3 = 1.9, MW = 233.27), outperforming Cartazolate (XLogP3 = 3.1, MW = 290.36) and Etazolate (XLogP3 ≈ 2.6, MW = 289.33) on these CNS drug‑likeness criteria [2][3]. Its zero hydrogen‑bond donor count (HBD = 0) further aligns with CNS MPO guidelines that penalize excessive HBD [6], distinguishing it from Cartazolate (HBD = 1) and positioning it as a superior starting scaffold for CNS programs where minimizing HBD while retaining ester‑mediated prodrug potential is advantageous.

Safety‑Conscious Screening Libraries Requiring Exclusion of NAMPT‑Related Retinal Toxicity

High‑throughput screening (HTS) collections in organizations with a history of NAMPT‑related retinal toxicity findings can proactively exclude C4‑amido‑pyrazolopyridines. Ethyl 1,3,6‑trimethyl‑1H‑pyrazolo[3,4‑b]pyridine‑5‑carboxylate lacks the C4‑amido pharmacophore required for NAMPT active‑site binding, as evidenced by crystal structures of NAMPT‑inhibitor complexes (PDB 4LVB) where the C4‑amide forms critical hydrogen bonds within the enzyme pocket [7][8]. Selecting this compound for primary screens therefore eliminates a class‑specific retinal toxicity liability that has led to the discontinuation of several NAMPT‑targeting clinical candidates, thereby de‑risking the screening cascade at the chemical procurement stage [7].

Quote Request

Request a Quote for ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.